Azadirachtin

Übersicht

Beschreibung

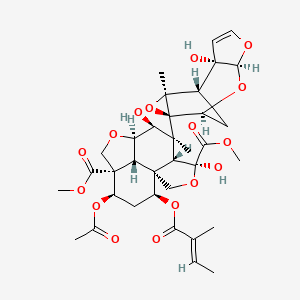

Azadirachtin ist eine stark oxidierte Tetranortriterpenoid-Verbindung, die zur Limonoide-Gruppe gehört. Es ist ein sekundärer Metabolit, der in Neem-Samen (Azadirachta indica) vorkommt. Diese Verbindung ist bekannt für ihre starken insektiziden Eigenschaften und wird in der Landwirtschaft als Biopestizid weit verbreitet eingesetzt .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Azadirachtin hat eine komplexe molekulare Struktur, was seine Totalsynthese herausfordernd macht. Die erste Totalsynthese wurde 2007 von der Forschungsgruppe von Steven Ley an der Universität Cambridge abgeschlossen. Die Synthese erfolgte nach einem Relay-Ansatz, bei dem ein stark funktionalisiertes Decalin-Zwischenprodukt in kleinem Maßstab synthetisiert und dann für den Betrieb im Gramm-Maßstab aus dem Naturprodukt gewonnen wurde .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus Neem-Samen. Der Prozess umfasst das Zerkleinern von Neem-Samen/Kernen zu einem Pulver, gefolgt von einer kontinuierlichen Extraktion mit Methanol oder Ethanol bei Umgebungstemperatur. Der Extrakt wird dann konzentriert und einer Phasentrennung mit Petrolether oder Hexan unterzogen. Die dichtere Phase, die this compound enthält, wird weiter gereinigt, um ein trockenes, festes Pulver mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Aufgrund seiner komplexen Struktur weist es sowohl sekundäre als auch tertiäre Hydroxylgruppen, einen Enolether, Acetal, Hemiacetal, tetra-substituiertes Epoxid und mehrere Carbonsäureester auf .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen häufig Umgebungstemperaturen und spezifische pH-Werte, um die Stabilität der Verbindung zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die bei den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung der komplexen Synthese von Naturstoffen verwendet.

Biologie: Untersucht wegen seiner Antifeeding- und wachstumshemmenden Wirkungen auf verschiedene Insektenarten.

Medizin: Erfoscht wegen seiner potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird in der Landwirtschaft als Biopestizid weit verbreitet eingesetzt, um Schädlinge zu bekämpfen und Ernteverluste zu reduzieren .

Analyse Chemischer Reaktionen

Structural Basis for Reactivity

Azadirachtin’s reactivity stems from its highly oxidized framework containing:

-

Enol ether (C11–C30)

-

Acetal (C13–C23)

-

Tetra-substituted epoxide (C14–C15)

-

Hemiacetal (C25–O–C12)

These functional groups render it sensitive to:

-

Acid/Base Hydrolysis : Cleavage of acetal, hemiacetal, and ester linkages.

-

Photodegradation : UV-induced rearrangements.

-

Oxidation/Reduction : Epoxide ring-opening and hydroxyl group modifications .

Biosynthetic Pathway

This compound originates from the triterpenoid tirucallol , undergoing sequential oxidations, cyclizations, and rearrangements :

| Step | Key Reaction | Enzymes/Agents | Product |

|---|---|---|---|

| 1 | Cyclization of 2,3-oxidosqualene | Oxidosqualene cyclase | Tirucallol (C30) |

| 2 | Allylic isomerization & oxidation | Cytochrome P450s | Apotirucallol (C27) |

| 3 | Side-chain cleavage & furan cyclization | Oxidoreductases | Azadirone |

| 4 | C-ring oxidation & esterification | Monooxygenases, acyltransferases | Salannin → this compound |

Adapted from Ley et al. (2008) and Hansen et al. (1994) .

Synthetic Challenges and Strategies

The first total synthesis (2007) required 64 steps due to:

Key synthetic milestones :

| Stage | Reaction Type | Outcome | Yield |

|---|---|---|---|

| Decalin core assembly | Relay synthesis (natural intermediates) | Functionalized decalin | 12% |

| Epoxide formation | Sharpless asymmetric epoxidation | C14–C15 epoxide | 78% |

| Final cyclization | Acid-catalyzed hemiacetal closure | This compound A | 3% |

Data from Veitch et al. (2007) .

Stability and Degradation Pathways

This compound degrades under environmental stressors:

| Condition | Degradation Pathway | Half-Life | Key Products |

|---|---|---|---|

| UV light (λ = 254 nm) | [2+2] Cycloaddition → Rearrangement | 4–6 hrs | Isomeric azadirachtol |

| Acidic (pH < 4) | Epoxide hydrolysis → Diol formation | 48 hrs | 14,15-Dihydroxy derivative |

| Alkaline (pH > 9) | Ester saponification → Decarboxylation | 24 hrs | This compound acid |

Stability data from Santa Cruz Biotechnology (2025) and FAO (2006) .

Biological Interactions and Molecular Targets

This compound disrupts insect physiology via:

-

Protein binding : Irreversible inhibition of heat-shock protein 60 (Hsp60), disrupting protein folding .

-

Gene regulation :

Dose-dependent effects in *Solenopsis invicta *:

| Concentration (mg/L) | LT₅₀ (hrs) | Mortality Rate |

|---|---|---|

| 1.0 | 7.7 | 74.9% |

| 0.5 | 8.7 | 66.6% |

Data from Zhang et al. (2023) .

Industrial and Pharmacological Modifications

Derivatization efforts focus on enhancing stability:

Wissenschaftliche Forschungsanwendungen

Biopesticide Applications

Azadirachtin is primarily recognized for its role as a biopesticide. It acts as an antifeedant and insect growth regulator, making it effective against a variety of agricultural pests.

Efficacy Against Insects

- Insect Growth Regulation : this compound disrupts the hormonal processes in insects, leading to impaired growth and reproduction. For instance, studies show that it significantly reduces the fecundity of Drosophila melanogaster over successive generations, demonstrating transgenerational effects on survival and reproductive success .

- Impact on Specific Pests : Research indicates that this compound can reduce the survival rates of pests like the two-spotted spider mite (Tetranychus urticae), with concentrations as low as 80 ppm causing a 50% reduction in adult survival . Furthermore, this compound-treated populations exhibit decreased reproductive rates, indicating its potential role in Integrated Pest Management (IPM) strategies .

Field and Laboratory Studies

- Field trials have confirmed this compound's effectiveness against various arthropods in crops such as roses and cocoa. In greenhouse settings, this compound was compared to synthetic pesticides, showing comparable efficacy against spider mites .

- Laboratory studies demonstrate that this compound affects oviposition preferences in treated insects, indicating its potential to manage pest populations effectively through behavioral modifications .

Therapeutic Applications

Beyond agriculture, this compound exhibits promising therapeutic properties:

- Antiproliferative Effects : this compound has been shown to inhibit cell proliferation by downregulating proteins involved in cell cycle progression. This property highlights its potential use in cancer treatment strategies .

- Antimalarial Properties : Compounds derived from neem have demonstrated activity against Plasmodium berghei, suggesting that this compound could play a role in developing transmission-blocking antimalarials .

Comparative Data Table

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

Azadirachtin übt seine Wirkungen in erster Linie durch die Interferenz mit dem endokrinen System von Insekten aus. Es beeinflusst die Synthese und Freisetzung von Ecdyson, einem Hormon, das für die Entwicklung von Insekten entscheidend ist. This compound stört auch die Produktion von Neuropeptiden im Insektenhirn, was zu Wachstumshemmung und Entwicklungsstörungen führt .

Vergleich Mit ähnlichen Verbindungen

Azadirachtin ist aufgrund seiner komplexen Struktur und seiner starken insektiziden Eigenschaften einzigartig. Ähnliche Verbindungen sind andere Limonoide, die in Neem vorkommen, wie Nimbin und Salannin. This compound gilt aufgrund seiner breiten Wirksamkeit und geringen Toxizität für Nicht-Zielorganismen als das wirksamste unter ihnen .

Eigenschaften

CAS-Nummer |

11141-17-6 |

|---|---|

Molekularformel |

C35H44O16 |

Molekulargewicht |

720.7 g/mol |

IUPAC-Name |

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |

InChI |

InChI=1S/C35H44O16/c1-8-15(2)24(38)49-18-12-19(48-16(3)36)32(26(39)43-6)13-46-21-22(32)31(18)14-47-34(42,27(40)44-7)25(31)29(4,23(21)37)35-20-11-17(30(35,5)51-35)33(41)9-10-45-28(33)50-20/h8-10,17-23,25,28,37,41-42H,11-14H2,1-7H3/b15-8+/t17-,18+,19-,20?,21-,22-,23-,25+,28+,29-,30+,31+,32+,33+,34+,35+/m1/s1 |

InChI-Schlüssel |

FTNJWQUOZFUQQJ-KEGXRQICSA-N |

SMILES |

O=C([C@@]1(O)OC[C@@]2([C@@H](OC(/C(C)=C/C)=O)C[C@H]3OC(C)=O)[C@]1([H])[C@@]([C@]45[C@](O5)(C)[C@]6([H])[C@]7(O)[C@](OC=C7)([H])O[C@@]4([H])C6)(C)[C@H](O)[C@]8([H])OC[C@@]3(C(OC)=O)[C@]82[H])OC |

Isomerische SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |

Aussehen |

Solid powder |

Color/Form |

Microcrystalline powder Yellow green powde |

Flammpunkt |

Flash point > 58 °C >137 °F (Closed cup) |

melting_point |

154-158 °C |

Key on ui other cas no. |

11141-17-6 |

Physikalische Beschreibung |

Yellow-green solid; [HSDB] |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable in the dark. DT50 50 days (pH 5, room temperature); rapidly decomposed at higher temperatures, in alkaline and strongly acidic media. |

Löslichkeit |

Readily soluble in ethanol, diethyl ether, acetone, and chloroform. Insoluble in hexane. In water, 0.26 g/L at 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

azadirachtin azadirachtin A azadyrachtin bioneem neemix |

Dampfdruck |

2.7X10-11 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.